BENGHE Foundational & Exploratory

Check Availability & Pricing

H-d-beta-hophe(4-cl)-oh.hcl CAS nhumber and
molecular weight

Author: BenchChem Technical Support Team. Date: December 2025
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Cat. No.: B15287344

In-Depth Technical Guide: H-D-B-HPhe(4-Cl)-
OH-HCI

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-B-HPhe(4-Cl)-OH-HCI, a non-
natural amino acid increasingly utilized in peptide-based drug discovery and development. The
document details the compound's chemical properties, including its CAS number and molecular
weight, and presents a summary of its primary applications. A significant focus is placed on its
role as a building block in the solid-phase peptide synthesis (SPPS) of novel therapeutic
agents, particularly as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide
furnishes detailed experimental protocols for the incorporation of this amino acid into a peptide
chain and for a representative biochemical assay to evaluate the inhibitory activity of the
resulting peptide. Furthermore, a diagram of the relevant DPP-4 signaling pathway is provided
to contextualize its mechanism of action.

Compound Identification and Properties

H-D-B-HPhe(4-Cl)-OH-HClI is the hydrochloride salt of (R)-3-Amino-4-(4-chlorophenyl)butanoic
acid. The "D-B-HPhe" nomenclature indicates the D-configuration at the alpha-carbon and its
classification as a beta-homophenylalanine derivative, meaning the amino group is on the beta-
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carbon relative to the carboxyl group, and there is an additional methylene group in the side
chain compared to phenylalanine. The "(4-CI)" specifies a chlorine atom at the para-position of
the phenyl ring.

Property Value Reference

(R)-3-Amino-4-(4-

Chemical Name chlorophenyl)butanoic acid
hydrochloride

Common Name H-D-B-HPhe(4-CI)-OH-HCI

CAS Number 331763-59-8 [1]

Molecular Formula C10H13CI2NO2

Molecular Weight 250.12 g/mol [1]

Appearance White to off-white solid [1]

Purity Typically 295% [1]

Applications in Research and Drug Development

H-D-B-HPhe(4-CI)-OH-HCI and its derivatives are primarily employed as specialized building
blocks in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural
amino acid can impart unique conformational constraints, enhance metabolic stability, and
modulate the biological activity of the resulting peptide.

Key application areas include:

o Peptide Synthesis: It serves as a crucial component in solid-phase peptide synthesis (SPPS)
to create novel peptides with tailored properties.

o Drug Development: A significant application is in the development of inhibitors for enzymes
such as dipeptidyl peptidase-4 (DPP-4), which are important targets in the treatment of type
2 diabetes. The 4-chlorophenyl moiety can engage in specific interactions within the
enzyme's active site, contributing to the inhibitory potency of the peptide.
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e Biochemical Research: Peptides containing this amino acid are valuable tools for studying
protein-protein interactions and enzyme kinetics. The chlorine substitution can serve as a
probe to understand the impact of halogenation on biological activity.

Experimental Protocols
Asymmetric Synthesis of (R)-3-Amino-4-(4-
chlorophenyl)butanoic acid

While a specific, detailed protocol for the hydrochloride salt was not found in the reviewed
literature, a general and widely adopted method for the asymmetric synthesis of chiral 3-amino
acids involves the stereoselective hydrogenation of a prochiral 3-amino acrylic acid derivative.
This process typically utilizes a chiral catalyst, such as a rhodium or ruthenium complex with a
chiral phosphine ligand, to achieve high enantioselectivity. Another common approach is the
transformation of a chiral precursor, such as L-aspartic acid, through a series of
stereochemically controlled reactions, including the formation and regioselective opening of an
aziridine ring.

Incorporation into a Peptide using Solid-Phase Peptide
Synthesis (Fmoc-based)

This protocol outlines the manual incorporation of the Fmoc-protected form of the title amino
acid, Fmoc-D-B-HPhe(4-CI)-OH, into a growing peptide chain on a solid support.

Materials:

¢ Rink Amide resin (or other suitable resin depending on the desired C-terminus)

Fmoc-D-3-HPhe(4-Cl)-OH

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)
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e Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate)

o Base: N,N-Diisopropylethylamine (DIPEA)

e Washing solvents: DMF, DCM, Methanol (MeOH)

e Capping solution: Acetic anhydride/DIPEA/DMF

e Solid-phase synthesis vessel

Procedure:

e Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
e Fmoc Deprotection:

Drain the DMF.

[¢]

[e]

Add the 20% piperidine solution to the resin and agitate for 5 minutes.

Drain the solution.

o

[¢]

Add a fresh portion of 20% piperidine solution and agitate for an additional 15-20 minutes.

[e]

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5
times) to remove all traces of piperidine.

e Amino Acid Coupling:

[e]

In a separate vial, dissolve Fmoc-D-3-HPhe(4-CI)-OH (3-5 equivalents relative to resin
loading) and HATU (3-5 equivalents) in DMF.

[e]

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

o

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

[¢]

Agitate the mixture at room temperature for 1-2 hours.
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Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free
primary amines. A negative result (colorless to yellowish beads) indicates a complete
reaction.

Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted
amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for
30 minutes.

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times)
and DCM (3-5 times).

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid

in the peptide sequence.

Biochemical Assay: Dipeptidyl Peptidase-4 (DPP-4)
Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a peptide
containing H-D--HPhe(4-Cl)-OH against human recombinant DPP-4.

Materials:

Human recombinant DPP-4 enzyme
DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
Assay Buffer: Tris-HCI buffer (e.g., 100 mM, pH 7.5) containing a detergent like Triton X-100.

Peptide inhibitor synthesized with H-D--HPhe(4-Cl)-OH, dissolved in an appropriate solvent
(e.g., DMSO).

Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
96-well black microplate

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:
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Reagent Preparation:

o Prepare a stock solution of the synthetic peptide inhibitor and the positive control in
DMSO.

o Create a series of dilutions of the inhibitor and control in the assay buffer to generate a
dose-response curve.

o Prepare a working solution of the DPP-4 enzyme in the assay buffer.
o Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.

Assay Setup (in a 96-well plate):

[e]

Blank wells: Add assay buffer only.

o Control wells (100% activity): Add DPP-4 enzyme solution and the solvent used for the
inhibitor (e.g., DMSO).

o Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of the synthetic
peptide inhibitor.

o Positive control wells: Add DPP-4 enzyme solution and the various dilutions of the known
DPP-4 inhibitor.

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to
the enzyme.

Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the
enzymatic reaction.

Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 1-2
minutes for a period of 15-30 minutes using a fluorescence plate reader.

Data Analysis:

o Subtract the fluorescence of the blank wells from all other readings.
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o Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot)

for each well.

o Calculate the percentage of inhibition for each inhibitor concentration relative to the control
(100% activity) wells.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a suitable model (e.g., sigmoidal dose-response) to determine the ICso value.

Signaling Pathway and Visualization

H-D-B-HPhe(4-Cl)-OH-HCIl is a component of synthetic peptides designed to inhibit Dipeptidyl
Peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein that plays a crucial role in
glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-
1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin

secretion and reduced glucagon release in a glucose-dependent manner.
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Conclusion

H-D-B-HPhe(4-Cl)-OH-HCl is a valuable and versatile building block for the synthesis of
peptidomimetics with significant therapeutic potential. Its unique structural features allow for the
creation of peptides with enhanced stability and potent inhibitory activity against key enzymatic
targets like DPP-4. The experimental protocols and pathway information provided in this guide
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serve as a foundational resource for researchers engaged in the design and development of
novel peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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